4-Benzyloxy-3-methoxynitrostyrene CAS number 1860-56-6 details
4-Benzyloxy-3-methoxynitrostyrene CAS number 1860-56-6 details
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxynitrostyrene (CAS 1860-56-6): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxynitrostyrene, a key organic intermediate with significant applications in pharmaceutical synthesis. We will explore its chemical identity, physicochemical properties, and detailed spectroscopic signatures. The core of this document is a thorough examination of its synthesis via the Henry-nitroaldol condensation, including a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide highlights its critical role as a precursor in the development of important therapeutic agents and outlines the necessary safety and handling protocols for its use in a research and development setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Compound Identification and Properties
4-Benzyloxy-3-methoxynitrostyrene is a substituted styrene derivative characterized by the presence of a benzyloxy group, a methoxy group, and a nitrovinyl group attached to the benzene ring. These functional groups make it a versatile building block in organic synthesis. The trans- or (E)-isomer is the most commonly referenced and thermodynamically stable form.
| Identifier | Value | Reference |
| IUPAC Name | 2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | [1][2] |
| Synonyms | 4-Benzyloxy-3-methoxy-β-nitrostyrene, (E)-1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene, O-Benzylvanillin nitrostyrene | [1][3] |
| CAS Number | 1860-56-6 (product); 63909-38-6, 63909-29-5 (often for trans-isomer) | [2][4][5] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][5] |
| Molecular Weight | 285.3 g/mol | [1][2][5] |
Physicochemical Properties
The physical properties of this compound are consistent with a crystalline organic solid. Variations in reported color may be attributed to residual impurities or differences in crystalline form.
| Property | Value | Reference |
| Appearance | Yellow solid / White powder | [4][6] |
| Melting Point | 122 - 124 °C | [1] |
| Solubility | Soluble in many common organic solvents; slightly soluble in water. | [7] |
| XLogP3 | 3.4 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (from both benzene rings), a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic (-OCH₂Ph) protons, and two doublets for the vinyl protons of the nitrostyrene group, exhibiting a large coupling constant characteristic of a trans-configuration.[8] |
| ¹³C NMR | Resonances for the aldehyde-derived aromatic carbons, the benzyl group carbons, the methoxy carbon, and the two vinyl carbons. The carbon attached to the nitro group will be shifted downfield.[9] |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1490 and 1350-1320 cm⁻¹. Also, characteristic peaks for C=C stretching of the alkene and aromatic rings, and C-O stretching for the ether and methoxy groups.[9] |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (285.3) should be observable, along with characteristic fragmentation patterns, such as the loss of the nitro group (NO₂) or cleavage of the benzyl ether. |
Synthesis via Henry-Nitroaldol Condensation
The most direct and widely employed method for synthesizing 4-Benzyloxy-3-methoxynitrostyrene is the Henry reaction, also known as the nitroaldol reaction.[10] This classic C-C bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[11][12] In this case, 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin) is reacted with nitromethane.
Reaction Mechanism
The Henry reaction proceeds through a well-established multi-step mechanism. The choice of a mild base is critical to prevent side reactions like the Cannizzaro reaction, which can occur with non-enolizable aldehydes like O-benzylvanillin under strongly basic conditions.[13]
-
Deprotonation: The base abstracts an acidic α-proton from nitromethane, forming a resonance-stabilized, nucleophilic nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 4-Benzyloxy-3-methoxybenzaldehyde.
-
Protonation: The resulting β-nitro alkoxide intermediate is protonated by the conjugate acid of the base or the solvent, yielding a β-nitro alcohol.
-
Dehydration: The β-nitro alcohol readily undergoes base-catalyzed dehydration to eliminate a water molecule. This step is highly favorable as it results in the formation of a stable, conjugated π-system in the final nitrostyrene product.[10][13]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Henry condensations.[13] All operations should be conducted in a well-ventilated fume hood.
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin, 1.0 eq)
-
Nitromethane (excess, e.g., 5-10 eq)
-
Methanol (solvent)
-
n-Butylamine (catalyst, e.g., 0.1-0.2 eq)
-
0.1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Benzyloxy-3-methoxybenzaldehyde in a minimal amount of methanol with stirring.
-
Reagent Addition: Add nitromethane to the solution, followed by the dropwise addition of the n-butylamine catalyst. The solution will typically change color from yellow to a deep red or orange.
-
Reaction: Cap the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. A solid mass is expected to form within a few hours.
-
Work-up: Once the reaction is complete, break up the solid mass and add a small amount of cold methanol to create a slurry.
-
Filtration and Wash: Collect the solid product by vacuum filtration. Wash the solid on the filter extensively with 0.1 M HCl. This acidic wash protonates the nitronate salt, causing the color to change from red to a bright yellow.
-
Recrystallization: Transfer the crude yellow solid to a new flask and recrystallize from a suitable solvent, such as hot methanol, to achieve high purity.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to remove residual solvent.
Applications in Drug Development
4-Benzyloxy-3-methoxynitrostyrene is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate in the synthesis of complex APIs.[3][4]
Precursor to β2-Adrenergic Agonists
The most notable application is in the synthesis of long-acting β2-adrenergic agonists, such as formoterol and its single enantiomer, arformoterol, which are used in the management of asthma and COPD. The nitrostyrene can be converted to the corresponding epoxide, 4-benzyloxy-3-nitrostyrene oxide.[14] This epoxide is a key electrophilic intermediate that can be coupled with the appropriate amine side-chain to construct the core structure of these drugs.[14][15]
Versatile Synthetic Building Block
The nitroalkene functional group is synthetically versatile:
-
Reduction: The nitro group can be reduced to a primary amine, providing a route to phenethylamine derivatives.
-
Conjugate Addition: The double bond can act as a Michael acceptor, allowing for the introduction of various nucleophiles at the β-position.
-
Diels-Alder Reactions: It can participate as a dienophile in cycloaddition reactions.
This chemical reactivity makes it a valuable starting material for creating libraries of diverse compounds for drug screening. While not specifically reported for this molecule, the broader class of β-nitrostyrenes has been investigated for various biological activities, including as potential enzyme inhibitors and antimicrobial agents, providing a rationale for its use in exploratory medicinal chemistry.[16]
Safety and Handling
Proper safety precautions are mandatory when handling 4-Benzyloxy-3-methoxynitrostyrene. It is classified as an irritant.[2][6]
| Hazard Class | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation. | [2][5] |
| Eye Irritation | H319: Causes serious eye irritation. | [2][5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [2][5] |
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles conforming to EN 166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][17]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[18][19]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][17]
-
Conclusion
4-Benzyloxy-3-methoxynitrostyrene (CAS 1860-56-6) is a well-defined organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its straightforward preparation via the Henry condensation makes it an accessible intermediate. Its primary value lies in its role as a key building block for synthesizing high-value pharmaceutical compounds, particularly β2-adrenergic agonists. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
-
4-Benzyloxy-3-Nitro-Styrenoxide. ChemBK. Available from: [Link]
-
Material Safety Data Sheet - 4-Benzyloxy-3-methoxystyrene, 95%. Cole-Parmer. Available from: [Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. PubChem. Available from: [Link]
-
4-Benzyloxy-3-methoxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
4-benzyloxy-3-methoxy-omega-nitrostyrene. LookChem. Available from: [Link]
-
4-Benzyloxy-3-methoxy-ß-nitrostyrene | CAS 1860-56-6. Veeprho. Available from: [Link]
-
Henry reaction. Wikipedia. Available from: [Link]
-
Henry Reaction. Organic Chemistry Portal. Available from: [Link]
-
Henry Reaction. SynArchive. Available from: [Link]
- Desformoterol and process for its preparation. Google Patents.
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. Available from: [Link]
-
(PDF) 4-Benzyloxy-3-methoxybenzonitrile. Academia.edu. Available from: [Link]
-
o-Benzylvanillin. ChemBK. Available from: [Link]
-
(PDF) 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Available from: [Link]
-
PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. Available from: [Link]
-
4-benzyloxyindole. Organic Syntheses. Available from: [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
-
Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. Available from: [Link]
Sources
- 1. 4-Benzyloxy-3-methoxy-beta-nitrostyrene, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. 4-BENZYLOXY-3-METHOXY-OMEGA-NITROSTYRENE, CasNo.1860-56-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 5. fishersci.es [fishersci.es]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
- 11. Henry Reaction [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. EP1093450B1 - Desformoterol and process for its preparation - Google Patents [patents.google.com]
- 15. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 16. mdpi.com [mdpi.com]
- 17. echemi.com [echemi.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
